4-Isopropylbenzaldehyde is a natural product found in Cyathocline purpurea, Gundelia tournefortii, and other organisms with data available.
See also: Paeonia lactiflora root (part of).
4-isopropylbenzaldehyde
CAS No.: 122-03-2
Cat. No.: VC21030570
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122-03-2 |
---|---|
Molecular Formula | C10H12O |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 4-propan-2-ylbenzaldehyde |
Standard InChI | InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |
Standard InChI Key | WTWBUQJHJGUZCY-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C=O |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C=O |
Boiling Point | 235.5 °C |
Chemical Structure and Properties
4-Isopropylbenzaldehyde (C₁₀H₁₂O) is a benzaldehyde derivative featuring an isopropyl group substituted at the para position. This structure contributes to its distinctive aromatic properties and chemical reactivity.
Nomenclature and Identifiers
The compound has numerous synonyms in scientific and commercial contexts, reflecting its widespread use across different industries.
Parameter | Value |
---|---|
IUPAC Name | 4-propan-2-ylbenzaldehyde |
Common Names | Cuminaldehyde, cuminal, cumic aldehyde, p-isopropylbenzaldehyde |
CAS Registry Number | 122-03-2 |
Molecular Formula | C₁₀H₁₂O |
Molecular Weight | 148.20 g/mol |
InChIKey | WTWBUQJHJGUZCY-UHFFFAOYSA-N |
SMILES Notation | CC(C)c1ccc(C=O)cc1 |
Physical and Chemical Properties
4-Isopropylbenzaldehyde possesses distinct physical properties that determine its behavior in various applications and reactions.
Property | Value |
---|---|
Physical State | Colorless to pale yellow liquid |
Density | 0.980 g/mL (alternative value: 1.0±0.1 g/cm³) |
Boiling Point | 235-236°C at 760 mmHg |
Flash Point | 93.3±0.0°C |
Refractive Index | 1.530 |
Molar Volume | 151.2 mL/mol |
Log₁₀ Partition (octanol/water) | 2.92 |
Dielectric Constant | 11.00 |
Solubility | Poorly soluble in water; soluble in organic solvents |
The compound exhibits typical aldehyde reactivity, with the carbonyl group participating in various condensation reactions, reductions, and oxidations .
Synthetic Methods
Several approaches exist for the synthesis of 4-isopropylbenzaldehyde, ranging from laboratory-scale preparations to industrial processes.
Synthesis from Isopropylbenzene (Cumene)
A patented method describes the synthesis of 4-isopropylbenzaldehyde from cumene through a two-step process:
-
Chloromethylation Reaction:
-
Hydrolysis Reaction:
This method is designed for large-scale industrial production with improved process safety and cost-effectiveness.
Alternative Synthetic Routes
Other established synthetic pathways include:
-
From 4-Isopropylbenzoyl Chloride:
-
Direct Formylation of Cumene:
-
Reduction of 4-Isopropylbenzaldehyde to 4-Isopropylbenzyl Chloride:
Natural Sources and Occurrence
Plant Sources
4-Isopropylbenzaldehyde occurs naturally as a constituent of various essential oils and plant materials:
-
Cuminum cyminum (cumin) - A primary natural source, where it contributes significantly to the characteristic aroma of cumin seeds .
-
Other Plant Sources:
The compound represents one of the major bioactive components in Cuminum cyminum seeds, contributing to their pharmacological properties .
Extraction Methods
Traditional extraction methods from plant sources involve:
-
Steam distillation of plant materials
-
Solvent extraction processes
-
Modern supercritical fluid extraction techniques
Biological and Pharmacological Activities
4-Isopropylbenzaldehyde demonstrates diverse biological activities that highlight its potential in therapeutic applications.
Neuroprotective Effects
Notably, 4-isopropylbenzaldehyde has been shown to inhibit the fibrillation of alpha-synuclein, a protein whose aggregation is implicated in neurodegenerative disorders characterized by Lewy bodies, including:
This finding suggests potential applications in neuroprotective therapies targeting protein misfolding diseases.
Anticancer Properties
Research indicates that cuminaldehyde possesses anticancer activity, although detailed mechanisms require further investigation .
Additional Bioactivities
As a component of Cuminum cyminum, 4-isopropylbenzaldehyde contributes to various pharmacological effects attributed to the plant, including:
-
Antimicrobial activity
-
Anti-inflammatory properties
-
Antioxidant effects
-
Antidiabetic potential
-
Enzyme inhibitory activities against aldose reductase, α-glucosidase, and tyrosinase
The compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been investigated to assess its potential for biomedical applications, though comprehensive data remains limited .
Derivatives with Biological Activity
The thiosemicarbazone derivative of 4-isopropylbenzaldehyde has demonstrated antiviral properties, expanding the potential therapeutic applications of this compound and its derivatives .
Analytical and Spectroscopic Data
Infrared Spectroscopy
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
This information is essential for laboratory and industrial handling of the compound .
Current Research and Future Perspectives
Research on 4-isopropylbenzaldehyde continues to expand, with particular interest in:
-
Neurological Applications: Further exploration of its inhibitory effects on alpha-synuclein fibrillation and potential applications in neurodegenerative disease therapy.
-
Anticancer Research: Investigation of mechanisms underlying its reported anticancer activity and development of more potent derivatives.
-
Synthetic Methodology: Development of greener, more efficient synthetic routes for industrial production.
-
Novel Derivatives: Creation and evaluation of new derivatives with enhanced biological activities or specialized applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume